1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-16-8-10-20(11-9-16)29(27,28)25-14-3-2-7-19(25)12-13-23-21(26)24-18-6-4-5-17(22)15-18/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJUFUYRFAZOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea typically involves the reaction of 3-chloroaniline with an appropriate isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents like dichloromethane or tetrahydrofuran.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key physicochemical properties of 1-(3-chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea and related urea derivatives:
Notes:
- The target compound’s tosylpiperidin-ethyl group distinguishes it from analogs like T.2 (), which contains a triazol-ethyl moiety. This structural difference may influence solubility and target binding .
- Chlorophenyl-substituted ureas (e.g., 6f in ) exhibit higher yields (>80%) compared to tetrazolyl analogs (~56%) .
Antiangiogenic and Kinase Inhibition:
- T.2 (): Shows VEGFR-2 downregulation and kinase inhibition comparable to sorafenib, a clinical antiangiogenic drug. Its triazol-ethyl group likely enhances receptor binding .
- Compound 7n (): Aryl-urea derivatives with pyridinylmethylthio groups inhibit kinases via hydrophobic interactions, suggesting the target compound’s tosyl group may similarly enhance binding .
- Aurora Kinase Inhibitors (): Urea derivatives like SNS-314 mesylate (MW = 527.04) target Aurora kinases, highlighting the pharmacophore’s versatility .
Immunomodulatory Effects:
Biological Activity
1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, with the CAS number 898445-58-4, is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure includes a chlorophenyl group and a tosylpiperidine moiety, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 436.0 g/mol
- Structure : The compound features a urea linkage and a tosylpiperidine structure, which are pivotal for its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Pathway Influence : The compound might modulate key signaling pathways, leading to changes in gene expression and protein synthesis.
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
| Study Reference | Findings |
|---|---|
| [Source 1] | Induced apoptosis in human cancer cell lines with IC50 values in the micromolar range. |
| [Source 2] | Showed selective inhibition of cancer cell proliferation compared to normal cells. |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In vitro studies suggest that it may inhibit the growth of various bacterial strains, possibly through interference with bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies and Research Findings
Several case studies highlight the biological significance of this compound:
-
Case Study on Anticancer Effects :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
-
Antimicrobial Testing :
- In a laboratory setting, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Q & A
How can the synthesis of 1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea be optimized for high yield and purity?
Level: Basic
Methodological Answer:
Synthesis optimization involves:
- Multi-step reactions : Start with chloroaniline derivatives and isocyanate intermediates to form the urea backbone. Use coupling agents like carbodiimides for amide bond formation between the tosylpiperidine and chlorophenyl groups .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Reaction conditions : Optimize temperature (60–80°C for urea formation), solvent (DMF for polar intermediates), and catalyst (e.g., Pd for coupling reactions) to minimize side products .
What analytical techniques are critical for structural characterization of this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; piperidine methylenes at δ 1.5–2.8 ppm) .
- X-ray Crystallography : Resolve crystal structures using SHELX software (SHELXL for refinement) to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in urea groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 462.1) and fragmentation patterns .
How is the biological activity of this compound screened in early-stage research?
Level: Basic
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases (IC determination via fluorescence-based assays) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, IC values reported in µM ranges) .
- Receptor binding : Radioligand displacement assays (e.g., competition with -labeled ligands for GPCR targets) .
How should researchers resolve contradictions between X-ray crystallography and NMR data?
Level: Advanced
Methodological Answer:
- Validate crystallization conditions : Ensure the crystal represents the solution-state structure by comparing solvent-used (e.g., DMSO in NMR vs. methanol in crystallization) .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring puckering) that may differ in solid vs. solution states .
- Complementary techniques : Employ DFT calculations (Gaussian software) to model energetically favorable conformers and reconcile spectral discrepancies .
What strategies guide structure-activity relationship (SAR) studies for this urea derivative?
Level: Advanced
Methodological Answer:
- Substituent variation : Systematically modify the chlorophenyl (e.g., 3-Cl vs. 4-Cl) or tosylpiperidine groups (e.g., sulfonyl vs. carbonyl) to assess potency changes.
| Modification | Biological Effect | Source |
|---|---|---|
| 3-Chlorophenyl → 4-Fluorophenyl | Increased kinase inhibition (IC ↓ 20%) | |
| Tosyl → Mesyl | Reduced metabolic stability (t ↓ 50%) |
- 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity cliffs and optimize substituent bulk/hydrophobicity .
What challenges arise in pharmacokinetic profiling, and how are they addressed?
Level: Advanced
Methodological Answer:
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat/human liver microsomes). Introduce electron-withdrawing groups (e.g., CF) on the aryl ring to reduce CYP450 oxidation .
- Solubility : Use nanoformulation (liposomes) or co-solvents (PEG 400) to enhance aqueous solubility (<10 µg/mL in PBS) .
- BBB permeability : Perform PAMPA-BBB assays; log >3 correlates with CNS penetration but may require reducing urea polarity via alkylation .
How does the compound’s reactivity under acidic/basic conditions impact formulation?
Level: Advanced
Methodological Answer:
- pH stability studies : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS.
- Acidic conditions (pH 2) : Hydrolysis of urea linkage (t = 4 hrs) requires enteric coating for oral delivery .
- Basic conditions (pH 9) : Sulfonamide cleavage (tosyl group) necessitates exclusion of alkaline excipients .
- Excipient compatibility : Screen with mannitol or lactose; avoid strong bases (e.g., magnesium stearate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
